molecular formula C14H13N3S B2530050 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1421456-73-6

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2530050
CAS No.: 1421456-73-6
M. Wt: 255.34
InChI Key: DSZLHIRESRSGKK-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative intended for research use only. This compound is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological profile of the benzothiazole scaffold. Benzothiazole derivatives have demonstrated a wide spectrum of promising biological activities in scientific research, positioning them as valuable chemical tools and potential lead compounds. In the context of anticancer research, structurally related benzothiazole compounds have been identified as potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site . This mechanism disrupts microtubule dynamics, leads to cell cycle arrest at the G2/M phase, and induces apoptosis in various human cancer cell lines, including cervix uterine (HeLa), breast (MCF7), and difficult-to-treat glioblastoma cells . Furthermore, benzothiazole nuclei are actively investigated for their anti-tubercular potential, showing inhibitory activity against Mycobacterium tuberculosis , including drug-resistant strains . The versatility of the benzothiazole scaffold also extends to pesticidal applications, where certain derivatives exhibit insecticidal and acaricidal activities by potentially modulating insect ryanodine receptors (RyR) and triggering the release of calcium ions in insect neuronal cells . The specific substitution pattern of this compound—featuring a 6-methyl group on the benzothiazole ring and a pyridin-4-ylmethylamino side chain—is designed to explore structure-activity relationships (SAR) and optimize properties such as target binding affinity, selectivity, and aqueous solubility. Researchers can utilize this chemical probe to further investigate these biological pathways and develop novel therapeutic or agrochemical agents.

Properties

IUPAC Name

6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZLHIRESRSGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring through various cyclization reactions.

    Attachment of Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where the pyridine ring is attached to the thiazole-benzene scaffold.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Compounds similar to 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have been synthesized and tested for their efficacy against various bacterial strains. Studies indicate that derivatives of thiazole exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, a study on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety plays a crucial role in the observed biological activity .

Anticancer Properties

Research has shown that compounds containing thiazole rings can inhibit cancer cell proliferation. The structure of this compound allows for interactions with biological targets involved in cancer progression. In vitro studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and liver cancers. For example, derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showing promising results in inhibiting cell growth .

Synthetic Chemistry

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. The presence of both thiazole and pyridine functionalities allows for diverse synthetic pathways, enabling the creation of new derivatives with tailored biological activities. Researchers have utilized this compound to explore new synthetic routes that enhance yield and selectivity in producing other valuable compounds .

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of thiazole derivatives against multiple pathogens, revealing that certain modifications enhanced their effectiveness compared to standard antibiotics.
  • Cytotoxicity Assessments : In vitro assays conducted on breast cancer cell lines showed that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential use in cancer treatment.
  • Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for producing this compound highlighted improvements in reaction conditions that increased yield and reduced by-products.

Mechanism of Action

The mechanism of action of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Substituent Effects at Position 6

The 6-position of the benzothiazole ring significantly influences physicochemical and biological properties:

Compound 6-Substituent Key Properties Biological Activity Highlights
6-Methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Methyl Moderate hydrophobicity; steric bulk without strong electronic effects. Potential HER enzyme/DNA targeting .
6-Methoxy derivative (Compound 3, ) Methoxy Enhanced solubility due to electron-donating -OCH₃; may improve water solubility. Antimitotic activity with improved solubility.
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine () 4-Methoxyphenyl Increased aromaticity and bulk; electron-rich. Potent NO scavenging (67% at 50 µg/mL).
7-Chloro-4-methoxy derivative () Chloro Electron-withdrawing; may enhance metabolic stability. Antimicrobial potential (structural analog).

Key Observations :

  • Methoxy vs. Methyl: Methoxy groups improve solubility but may reduce membrane permeability compared to methyl.
  • Aryl vs. Alkyl : 6-Aryl substituents (e.g., 4-methoxyphenyl) enhance π-π interactions in molecular docking but increase molecular weight and synthetic complexity .

Variations in N-Substituents

The N-substituent on the benzothiazole amine dictates interactions with biological targets:

Compound N-Substituent Key Properties Biological Activity Highlights
This compound Pyridin-4-ylmethyl Polar pyridine enhances solubility; potential for hydrogen bonding. Anticancer activity (HER enzyme inhibition) .
N-Benzyl derivative () Benzyl Hydrophobic; may improve blood-brain barrier penetration. Structural analog with uncharacterized activity.
N-Ferrocenylmethyl derivative () Ferrocenylmethyl Redox-active ferrocene moiety; potential for unique mechanisms. Anticancer applications (e.g., ROS generation).
N-(2,2,2-Trifluoroethyl) derivative () Trifluoroethyl Electron-withdrawing; enhances metabolic stability. Adenosine receptor modulation.

Key Observations :

  • Pyridin-4-ylmethyl : Introduces a polar aromatic group, improving solubility and enabling hydrogen bonding with target enzymes like HER .
  • Ferrocenylmethyl : Adds redox activity, which is absent in the pyridine variant but increases synthetic complexity .

Anticancer Activity :

  • The pyridin-4-ylmethyl group in this compound may enhance binding to HER enzymes through π-π stacking and hydrogen bonding, similar to derivatives in .
  • Comparatively, methoxy-substituted analogs () show antimitotic activity but lack data on kinase inhibition .

Antimicrobial and Antioxidant Activity :

Solubility :

  • The methoxy derivative () prioritizes water solubility, whereas the methyl variant may exhibit balanced lipophilicity for membrane penetration .

Biological Activity

Overview

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound featuring a thiazole ring fused with a benzene ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Target Receptors: The primary target of this compound is the TARP γ-8 dependent receptors. It acts as a selective antagonist, influencing neuronal signaling pathways regulated by these receptors.

Biochemical Pathways: The compound has been shown to modulate various biochemical pathways, particularly those involving enzyme inhibition. For instance, it inhibits cyclooxygenase (COX), which plays a crucial role in inflammatory responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated potent effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against B. subtilis and 5.64 to 77.38 µM against S. aureus .

Anticancer Activity

The compound has also been explored for its anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the modulation of cell signaling pathways and gene expression related to cell survival and proliferation.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study assessing the antibacterial activity of various thiazole derivatives found that compounds similar to this compound showed improved potency compared to reference drugs like ampicillin and streptomycin .
  • Cellular Effects : The compound influences cellular processes by modulating signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to altered cell function and viability.
  • Ferroptosis Induction : Recent research highlights that certain thiazole derivatives can induce ferroptosis, a form of regulated cell death, by acting as electrophilic agents that interact with cellular targets such as GPX4 protein . Although not directly tested on this compound, this mechanism suggests potential avenues for further investigation into its anticancer effects.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsMIC Values
Antibacterial Staphylococcus aureusInhibition of growth5.64 - 77.38 µM
Bacillus subtilisInhibition of growth4.69 - 22.9 µM
Anticancer Various cancer cell linesInduction of apoptosisNot specified
Ferroptosis Cancer cells (indirect)Induction via electrophilic interactionNot specified

Q & A

Basic: What are the optimal synthetic routes for 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves coupling a benzothiazol-2-amine core with a pyridinylmethyl group. Key steps include:

  • Core formation : React 6-methylbenzo[d]thiazol-2-amine with sodium thiocyanate and bromine in glacial acetic acid (similar to ID6).
  • Substitution : Introduce the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination. Water-mediated reactions (ID12) can enhance efficiency under mild conditions (e.g., 80–100°C, 6–12 h).
  • Optimization : Adjust solvent (e.g., THF or ethylene glycol), catalyst (e.g., triethylamine), or stoichiometry to improve yields. For example, using excess pyridin-4-ylmethyl bromide with a palladium catalyst may enhance coupling efficiency.
    Reference :

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the methyl group on the benzothiazole ring (δ 2.5–3.0 ppm for CH3) and pyridinylmethyl linkage (δ 4.5–5.0 ppm for CH2). Aromatic protons should align with benzothiazole (δ 7.0–8.5 ppm) and pyridine (δ 8.0–8.5 ppm) moieties (ID12, ID15).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H14N3S: 256.0909).
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98% required for biological assays) (ID15).
    Reference :

Advanced: How can computational methods like molecular docking predict the biological target interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with binding pockets accommodating benzothiazole (e.g., EGFR, MAPK) based on structural analogs (ID2, ID21).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 1M17 for kinase domains).
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors. MD simulations (10–100 ns) assess binding stability (ID21).
    Reference :

Advanced: What strategies can mitigate solubility limitations of this compound in in vitro biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility (ID16).
  • Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) on the pyridine ring, as seen in analogs with improved bioavailability (ID4).
  • pH Adjustment : Prepare buffered solutions (pH 6–8) to exploit ionization of the amine group (pKa ~7.5) (ID16).
    Reference :

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the benzothiazole (e.g., Cl, OCH3 at position 6) and pyridine (e.g., 3- or 4-position methylation) (ID2, ID21).
  • Bioassay Testing : Screen analogs for IC50 values in target-specific assays (e.g., kinase inhibition). Prioritize compounds with >50% inhibition at 10 µM.
  • Data Analysis : Use QSAR models to correlate substituent hydrophobicity (ClogP) with activity. For example, electron-withdrawing groups on benzothiazole may enhance binding to ATP pockets (ID2).
    Reference :

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) (ID14).
  • Impurity Analysis : Characterize batches via LC-MS to rule out byproducts (e.g., N-oxide derivatives) affecting activity (ID15).
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects (ID21).
    Reference :

Advanced: What are the key considerations for designing stable formulations in pharmacokinetic studies?

Methodological Answer:

  • Degradation Pathways : Assess hydrolytic stability (pH 2–9 buffers) and photodegradation (UV-Vis exposure). Benzothiazoles are prone to oxidation; antioxidants (e.g., ascorbic acid) may stabilize (ID4).
  • Formulation : Use lipid-based nanoparticles for IV administration (particle size <200 nm, PDI <0.2) to enhance half-life (ID16).
  • Bioanalysis : Quantify plasma levels via LC-MS/MS with deuterated internal standards (ID14).
    Reference :

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